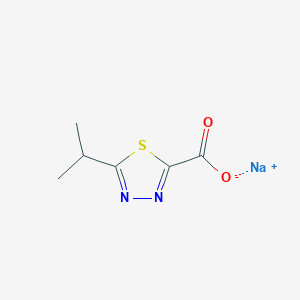![molecular formula C15H18N2 B1408338 Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine CAS No. 1714431-68-1](/img/structure/B1408338.png)
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine
Descripción general
Descripción
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine, commonly referred to as EMA, is an aromatic amine that is used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water and has a boiling point of 105°C. EMA has a range of properties that make it an attractive target for researchers, including its low toxicity and its ability to act as a Lewis acid and a nucleophile.
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances. They serve as benchmarks in analytical methods used during the drug development process, quality control, and regulatory submissions.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Agriculture
The compound’s derivatives could have applications in agriculture, particularly in the synthesis of plant growth regulators or pesticides. Compounds with a pyridinyl moiety, like Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine, often exhibit biological activity that can be harnessed to protect crops or improve yields .
Material Science
In material science, this compound could be used in the development of novel materials with specific electronic or photonic properties. Heterocyclic compounds like this one are often key components in organic semiconductors and light-emitting diodes (LEDs) .
Environmental Science
Research into the environmental impact of chemical compounds includes studying their breakdown products and persistence in ecosystems. Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine could be studied to understand its environmental fate, potential bioaccumulation, and any long-term effects on wildlife and habitats .
Biochemistry
In biochemistry, the compound may be used to study enzyme-substrate interactions, given its structural similarity to naturally occurring biochemicals. It could act as an inhibitor or a mimic of substrates in enzymatic reactions, helping to elucidate the mechanisms of action of various enzymes .
Pharmacology
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine’s derivatives are of interest in pharmacology for their diverse biological activities. They could be potential candidates for drug development, targeting a range of diseases due to their varied pharmacological properties .
Propiedades
IUPAC Name |
N-[[5-(3-methylphenyl)pyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-16-9-13-8-15(11-17-10-13)14-6-4-5-12(2)7-14/h4-8,10-11,16H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOEFFAFLJKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)





![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)



